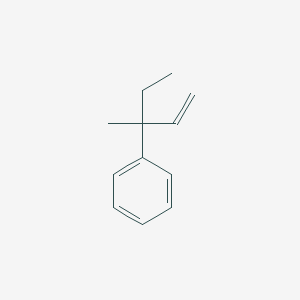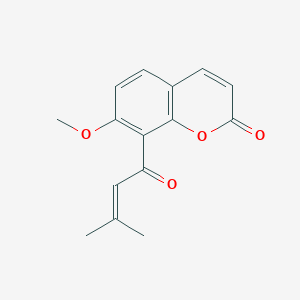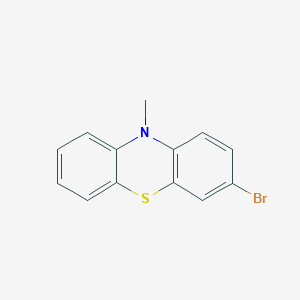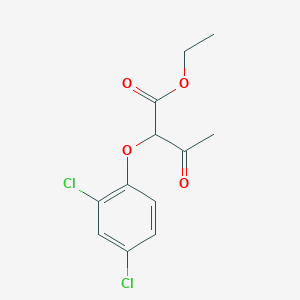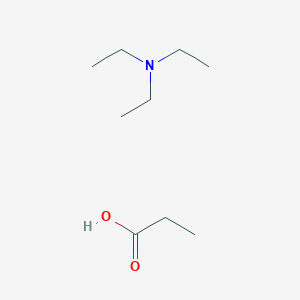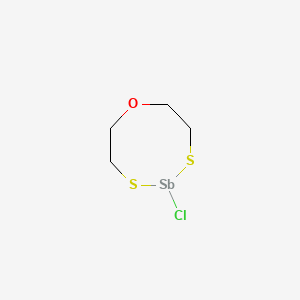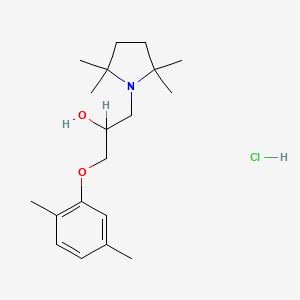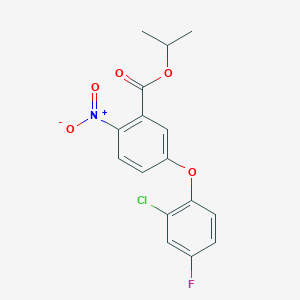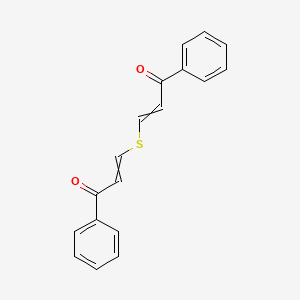
2-Propen-1-one, 3,3'-thiobis[1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is an organic compound characterized by the presence of a thiobis group linking two phenyl rings through a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction condenses an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction is carried out at room temperature, and the product is isolated through solvent evaporation and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] involves its interaction with molecular targets through its reactive carbonyl and thiobis groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
1-Phenyl-2-propen-1-one:
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Similar structure with a methoxy group on the phenyl ring.
1-Phenyl-3-(3-hydroxyphenyl)-2-propen-1-one: Contains a hydroxy group on the phenyl ring
Uniqueness: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is unique due to the presence of the thiobis group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.
Properties
CAS No. |
41009-56-7 |
|---|---|
Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(3-oxo-3-phenylprop-1-enyl)sulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H14O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-14H |
InChI Key |
NSBJBEHHGKXENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CSC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


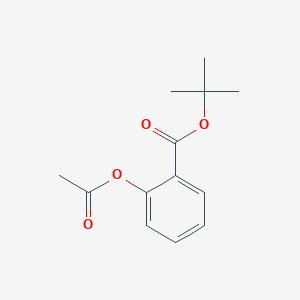
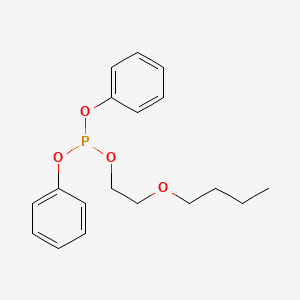
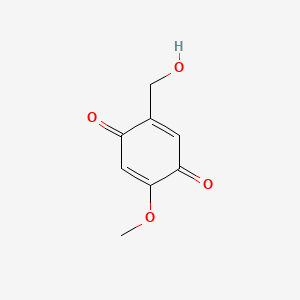
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
